SnAP DA Reagent

Description

Conceptual Framework of SnAP Reagents

SnAP reagents are a class of organotin compounds, specifically ω-aminoalkyltributylstannanes, designed to serve as building blocks for the synthesis of saturated nitrogen-containing heterocycles. santiago-lab.comorgsyn.org The core concept of the SnAP methodology is the transformation of simple carbonyl compounds, such as aldehydes, into complex, substituted N-heterocycles in a single, reliable step. ethz.chethz.ch This approach provides a convergent and efficient alternative to traditional metal-catalyzed cross-coupling reactions, which are often not well-suited for the functionalization of saturated N-heterocycles. researchgate.net

The general procedure involves two key stages. ethz.ch First, the SnAP reagent is condensed with an aldehyde or ketone to form an intermediate imine. sigmaaldrich.comethz.ch This step is typically carried out in the presence of molecular sieves to ensure clean and complete conversion. ethz.ch The second stage is a copper-mediated radical cyclization of the imine. ethz.chresearchgate.net This key step, often using a copper(II) salt like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), promotes the formation of the desired heterocyclic ring system under mild, room-temperature conditions. ethz.chresearchgate.net

The key advantages of the SnAP protocol include:

Broad Substrate Scope: The reaction is compatible with a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic variants. sigmaaldrich.comscientificlabs.co.uk

High Functional Group Tolerance: The mild reaction conditions allow for the presence of numerous functional groups. researchgate.net

Predictable Access: The methodology provides predictable access to some of the most valuable heterocyclic structures used in modern drug development. ethz.ch

Operational Simplicity: The reagents are often air- and moisture-stable, and the protocol is straightforward to implement. orgsyn.orgethz.ch

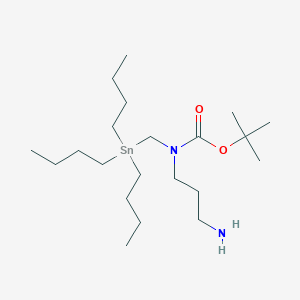

The "DA" in SnAP DA Reagent specifically refers to a reagent designed for the synthesis of diazepanes and other related structures. ethz.ch

Historical Evolution and Foundational Research of SnAP Chemistry

The development of SnAP chemistry is credited to the research group of Jeffrey W. Bode at ETH Zürich. santiago-lab.com The foundational research was first reported in 2013, introducing a novel method for synthesizing substituted thiomorpholines from aldehydes. ethz.chsantiago-lab.com This initial work established the core principles of the SnAP protocol as a powerful alternative to existing cross-coupling methods. researchgate.net

Following the initial discovery, the Bode group and other researchers embarked on expanding the scope and understanding of the reaction. Mechanistic studies indicated that the reaction proceeds through a copper-mediated oxidation of the carbon-tin bond. researchgate.net This process generates a heteroatom-stabilized α-aminyl radical, which then undergoes a facile cyclization with the imine intermediate. researchgate.net A significant finding was the preference for 6-endo-trig cyclization to form six-membered rings over the typically favored 5-exo-trig pathway, a discovery that encouraged the development of reagents for even more challenging medium-sized rings. ethz.ch

The practical utility and broad applicability of SnAP reagents led to a collaboration with Sigma-Aldrich (a part of Merck), which made many of the reagents commercially available to the wider research community. ethz.chsantiago-lab.com This commercialization significantly supported the adoption of SnAP chemistry by a growing number of academic and industrial research groups. ethz.chsynplechem.com The success of the methodology also spurred the development of automated synthesis platforms to improve reproducibility and ease of use, addressing concerns about handling organotin compounds. synplechem.com

Table 1: Timeline of Key Developments in SnAP Chemistry

| Year | Development | Key Finding/Outcome | Reference(s) |

|---|---|---|---|

| 2013 | First report of SnAP Reagents | Synthesis of substituted thiomorpholines from aldehydes. | santiago-lab.com, ethz.ch |

| 2014 | Expansion to other heterocycles | Development of SnAP reagents for morpholines, piperazines, and medium-ring heterocycles (7, 8, and 9-membered rings). | ethz.ch, walisongo.ac.id, ethz.ch |

| 2014 | Synthesis of spirocyclic systems | Application of SnAP reagents with ketones to produce saturated spirocyclic N-heterocycles. | sigmaaldrich.com, walisongo.ac.id |

| 2015 | Commercialization and Automation | SnAP reagents become commercially available through Sigma-Aldrich; initial concepts for automated synthesis emerge. | ethz.ch, synplechem.com |

| 2016 | Development of SnAP-eX Reagents | Introduction of reagents for synthesizing pyrrolidines and piperidines with exocyclic amine or alkoxy groups. | acs.org |

| 2016 | Development of SLAP Reagents | Creation of silicon-based analogues (SLAP reagents) to address the toxicity of tin, using photocatalysis. | santiago-lab.com, walisongo.ac.id, sigmaaldrich.com |

Classification and Diversification within the SnAP Reagent Family

Since its inception, the SnAP reagent family has undergone significant diversification, expanding from the original reagents for thiomorpholine (B91149) synthesis to a broad toolkit for constructing a vast array of saturated N-heterocycles. ethz.chsigmaaldrich.com This expansion has been a primary focus of the foundational research, leading to a classification based on the target heterocyclic ring system.

The ever-expanding class of SnAP reagents now enables the convenient one-step synthesis of:

Six-Membered Rings: Following the initial thiomorpholine (SnAP TM) reagents, new versions were developed for the synthesis of piperazines and morpholines (SnAP OA). ethz.chethz.ch

Medium-Sized Rings: A major advancement was the design of SnAP reagents capable of forming more challenging seven-, eight-, and nine-membered saturated N-heterocycles, such as diazepanes and oxazepanes. ethz.chethz.chethz.ch

Bi- and Spirocyclic Structures: The methodology was extended to the synthesis of complex bicyclic and spirocyclic N-heterocycles, which are of great interest in medicinal chemistry. ethz.chsigmaaldrich.com

Pyrrolidines and Piperidines with Exocyclic Functionality: A specific subclass, known as SnAP-eX reagents, was developed to allow for the single-step transformation of aldehydes into 2,3-disubstituted pyrrolidines and piperidines that feature exocyclic amine or alkoxy groups. acs.org

In response to the potential toxicity associated with stoichiometric tin reagents, a significant diversification was the development of the SiLicon Amine Protocol (SLAP). walisongo.ac.idsigmaaldrich.com These silicon-based analogues couple with aldehydes and ketones under photocatalytic conditions, often using an iridium catalyst, to provide access to piperazines and other heterocycles without the need for tin. santiago-lab.comsigmaaldrich.com This innovation represents a more sustainable approach, rendering the chemistry more suitable for large-scale applications. walisongo.ac.id

Table 2: Classification of SnAP and Related Reagents by Heterocycle

| Reagent Type | Target Heterocycle(s) | Key Feature(s) | Reference(s) |

|---|---|---|---|

| SnAP TM | Thiomorpholines | The original class of SnAP reagents. | santiago-lab.com, ethz.ch |

| SnAP OA | Morpholines, Piperazines | Expands synthesis to oxygen and additional nitrogen-containing heterocycles. | ethz.ch, ethz.ch |

| SnAP DA | Diazepanes, Oxazepanes | Designed for the synthesis of medium-sized (7-9 membered) rings. | ethz.ch, ethz.ch |

| SnAP-eX | Substituted Pyrrolidines and Piperidines | Creates heterocycles with exocyclic amine or alkoxy groups. | acs.org |

| SLAP Reagents | Piperazines, Thiomorpholines, Thiazepanes | Silicon-based, photocatalytic alternative to tin-based reagents. | santiago-lab.com, sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(tributylstannylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N2O2.3C4H9.Sn/c1-9(2,3)13-8(12)11(4)7-5-6-10;3*1-3-4-2;/h4-7,10H2,1-3H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXRAKGOXZKYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577233-73-8 | |

| Record name | 1577233-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Snap Da Reagent Preparation

Precursor Synthesis Strategies

The preparation of SnAP reagents involves key precursor synthesis strategies, including the synthesis of the essential tributyl(iodomethyl)stannane (B1310542) intermediate and the subsequent alkylation of amine derivatives.

Synthesis of Tributyl(iodomethyl)stannane Intermediate

Tributyl(iodomethyl)stannane is a crucial reagent for the preparation of all SnAP reagents. ethz.ch It can be purchased commercially or synthesized in large batches (50-100 g) from readily available starting materials in a two-step process that requires only a single purification. ethz.chsemanticscholar.org The synthesis involves the preparation of tributyl(chloromethyl)stannane, followed by a halide exchange to yield the desired iodinated product. semanticscholar.org

A detailed procedure for the preparation of tributyl(iodomethyl)stannane has been published in Organic Syntheses. semanticscholar.org The process starts with the reaction of tributyltin hydride with chloroform (B151607) and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst to yield tributyl(chloromethyl)stannane. This intermediate is then subjected to a Finkelstein reaction with sodium iodide in acetone (B3395972) to afford tributyl(iodomethyl)stannane. semanticscholar.org

Alkylation of Amine Derivatives

The core of SnAP reagent synthesis lies in the alkylation of appropriate amine derivatives with tributyl(iodomethyl)stannane. researchgate.netethz.ch This reaction, a form of N-alkylation, is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile and the alkyl halide is the electrophile. wikipedia.org

In a typical procedure for synthesizing a SnAP reagent for morpholine (B109124) synthesis, a primary amine like DL-alaninol is deprotonated with sodium hydride to form the corresponding alkoxide. orgsyn.orgorgsyn.org This is followed by the dropwise addition of tributyl(iodomethyl)stannane to achieve O-alkylation, yielding the desired SnAP reagent, 1-((tributylstannyl)methoxy)propan-2-amine. orgsyn.orgorgsyn.org The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.orgorgsyn.org

For the synthesis of SnAP reagents for diazepanes, a similar strategy is employed. A diamine is reacted with tributyl(iodomethyl)stannane to generate the tin-substituted starting material. researchgate.net The choice of the amine precursor is critical as it dictates the structure of the resulting N-heterocycle.

It is important to note that the direct alkylation of amines can sometimes lead to overalkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkyl halide. masterorganicchemistry.com However, for the synthesis of tertiary amines and subsequently quaternary ammonium (B1175870) salts, this is a useful and general route. wikipedia.org In the context of SnAP reagent synthesis, the reaction conditions are generally controlled to favor mono-alkylation.

Scalability and Practical Considerations in SnAP DA Reagent Production

A significant advantage of the SnAP reagent technology is its scalability. The reagents can be prepared on a multi-gram scale from inexpensive and readily available starting materials through straightforward and efficient synthetic routes. researchgate.netethz.ch The ability to produce large quantities of SnAP reagents is crucial for their application in drug discovery and process chemistry. ethz.chscale-up.com

Key practical considerations for large-scale production include:

Starting Material Availability and Cost: The synthesis relies on inexpensive starting materials, which is a major factor in the economic viability of large-scale production. researchgate.netethz.chnumberanalytics.com

Reaction Conditions: The reactions are typically conducted under mild, room-temperature conditions, which simplifies the requirements for industrial-scale reactors. researchgate.net

Purification: Purification of the SnAP reagents is often achieved through column chromatography. semanticscholar.orgorgsyn.orgorgsyn.org For large-scale production, optimizing this step to minimize solvent usage and time is essential.

Stability and Storage: SnAP reagents are air- and moisture-stable and can be stored for extended periods at low temperatures, which is a significant advantage for their commercial availability and use in multi-step syntheses. ethz.ch The reagents are often stored as a degassed solution in a dry solvent like dichloromethane (B109758). orgsyn.org

The development of flow chemistry and automated synthesis platforms presents opportunities to further streamline and scale up the production of SnAP reagents, allowing for rapid optimization of reaction conditions. numberanalytics.comnih.gov

Optimization of Synthetic Routes for SnAP DA Reagents

Optimization of the synthetic routes for SnAP reagents focuses on improving yield, purity, and efficiency while minimizing waste and cost. numberanalytics.comsigmaaldrich.com

Strategies for optimization include:

Reagent Selection: The choice of base and solvent can significantly impact the reaction outcome. orgsyn.orgorgsyn.orgnumberanalytics.com For instance, the use of sodium hydride in a mixture of THF and DMF is a common practice for the deprotonation of the amine precursor. orgsyn.orgorgsyn.org

Reaction Condition Optimization: Factors such as temperature, reaction time, and the rate of addition of reagents are critical parameters that can be fine-tuned to maximize the yield and minimize the formation of byproducts. orgsyn.orgorgsyn.orgnumberanalytics.com

Catalysis: While the initial SnAP reagent synthesis is stoichiometric, the subsequent cyclization step often employs a copper catalyst. researchgate.netorgsyn.org Research into catalytic methods for the synthesis of the SnAP reagents themselves could further improve the efficiency and environmental footprint of the process.

Process Analytical Technology (PAT): Implementing analytical techniques like HPLC and NMR for in-process monitoring can provide real-time data to ensure complete conversion and identify potential issues, allowing for timely adjustments to the reaction conditions. numberanalytics.com

A key aspect of the SnAP methodology is the ultimate reliance on tin, which has known toxicity concerns. orgsyn.org This has led to the development of alternative strategies, such as the Silicon Amine Protocol (SLAP) reagents, which replace the tin moiety with a less toxic silicon-based group. sigmaaldrich.com

Mechanistic Investigations of Snap Da Reagent Mediated Transformations

Imine Formation as a Primary Reaction Step

The initial and crucial step in the SnAP reagent reaction sequence is the condensation of the primary amine moiety of the SnAP reagent with a carbonyl compound, typically an aldehyde or a ketone. jst.go.jp This reaction forms an imine (or ketimine) intermediate, also known as a Schiff base, which is essential for the subsequent cyclization step. chem-station.comlibretexts.org

The formation of the imine is typically carried out under mild conditions, often at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (MeCN). ethz.ch To drive the equilibrium towards the imine product, a dehydrating agent, such as powdered 4Å molecular sieves (MS 4A), is commonly added to remove the water generated during the condensation. ethz.ch The reaction mixture is stirred for a period of 2 to 6 hours, after which the molecular sieves are filtered off, and the resulting crude imine is concentrated and used in the next step without extensive purification. ethz.ch As a general rule, the imines formed are stable enough for several hours at room temperature, which facilitates their isolation and subsequent use. ethz.ch

Copper-Mediated Oxidative Cyclization Pathways

The currently accepted mechanism posits that the cyclization is initiated by the copper(II) species acting as a single-electron oxidant. researchgate.netthieme-connect.de The Cu(II) salt mediates the oxidation of the carbon-tin (C-Sn) bond within the imine intermediate. researchgate.netresearchgate.net This single-electron transfer (SET) results in the fragmentation of the C-Sn bond to generate a key α-heteroatom-stabilized carbon-centered radical. researchgate.netthieme-connect.de The stability of this radical intermediate is a crucial factor for the success of the reaction. thieme-connect.deethz.ch

This radical species is the primary nucleophile that participates in the subsequent cyclization. researchgate.net The generation of this radical intermediate circumvents the challenge of adding organotin species to the typically poor electrophilicity of unactivated imines. thieme-connect.de After the intramolecular cyclization, a nitrogen-centered radical is formed, which is then further processed to yield the final product. thieme-connect.de

While early proposals considered the formation of an organocopper intermediate via transmetalation from the organostannane, the prevailing evidence points towards a radical pathway rather than a polar addition of an organocopper species. santiago-lab.comthieme-connect.de The key cyclization step is the intramolecular addition of the generated carbon-centered radical to the imine's C=N double bond. researchgate.netresearchgate.net

This intramolecular reaction is highly efficient and overcomes the inherent low electrophilicity of the imine carbon. thieme-connect.de The radical attacks the azomethine carbon of the imine, which corresponds to the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, leading to the formation of a new carbon-carbon bond and a subsequent nitrogen-centered radical intermediate. thieme-connect.de This radical cyclization is generally very rapid and selective, favoring the formation of five- and six-membered rings, although seven-, eight-, and nine-membered rings have also been successfully synthesized using this protocol. jst.go.jpresearchgate.netwikipedia.org The final cyclized radical is then quenched to afford the saturated N-heterocycle product. wikipedia.org

Radical Generation and Intermediates

Stereochemical Outcomes and Regioselectivity in Cyclization Reactions

The SnAP reagent-mediated cyclization generally proceeds with excellent regio- and stereoselectivity. researchgate.net The regioselectivity, for instance, in the formation of medium-sized rings, shows a preference for 7-endo-trig addition to an imine over other potential pathways like 5-exo-trig or 6-endo-trig additions onto an internal alkene. thieme-connect.de

In many cases, the reactions exhibit high diastereoselectivity, yielding the thermodynamically more stable isomers as the major products. For example, the formation of cis-2,6-disubstituted morpholines has been observed, with the product's structure confirmed through independent synthesis. thieme-connect.de The stereochemical outcome can be influenced by the structure of the starting materials and the reaction conditions. The stereochemistry of substituents on the starting materials can direct the outcome of the cyclization, leading to specific diastereomers. rsc.org For instance, the use of enantiopure starting materials can lead to the formation of enantiopure tricyclic products, although mixtures of diastereomers can sometimes form, requiring separation. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

To gain deeper insight into the intricate mechanisms of these transformations, theoretical and computational methods have been employed. nih.gov These studies help to elucidate the potential energy surfaces, identify key transition states and intermediates, and rationalize the observed reactivity and selectivity. numberanalytics.comstackexchange.com

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions, including those mediated by SnAP reagents. numberanalytics.commdpi.com DFT calculations allow for the optimization of geometries and the calculation of energies for various species along the reaction pathway, including reactants, intermediates, transition states, and products. stackexchange.commdpi.com

By mapping the potential energy surface, DFT studies can predict the most likely reaction pathway and explain observed outcomes like regioselectivity. nih.govnumberanalytics.com For example, DFT analysis can be used to compare the energy barriers of different possible transition states, such as those leading to exo versus endo cyclization products, thereby explaining why one is favored over the other. wikipedia.org Furthermore, analysis of chemical reactivity indices derived from DFT, such as the Fukui function, can provide insights into the local reactivity of molecules and predict the sites of nucleophilic or electrophilic attack. numberanalytics.comnih.gov These computational models complement experimental findings and are crucial for refining the mechanistic understanding and guiding the development of new, more efficient, and selective catalytic systems. thieme-connect.denih.gov

Exploration of Alternative Mechanistic Hypotheses

While the prevailing body of evidence points towards a stepwise radical mechanism for SnAP DA Reagent-mediated transformations, a thorough scientific investigation necessitates the consideration and evaluation of alternative mechanistic hypotheses. The primary proposed pathway involves the copper(II)-mediated single-electron oxidation of the organostannane to generate a heteroatom-stabilized α-aminyl radical, which subsequently undergoes cyclization onto an imine intermediate. researchgate.netethz.chthieme-connect.comresearchgate.net However, other potential pathways, such as a Lewis acid-catalyzed process or a concerted cycloaddition, warrant discussion and comparison against experimental and computational findings.

Dismissal of a Lewis Acid-Mediated Pathway

One alternative hypothesis is a mechanism initiated by Lewis acid activation of the imine intermediate by the copper(II) salt, followed by nucleophilic attack of the stannyl (B1234572) amine. In such a scenario, Cu(OTf)₂ would function as a Lewis acid to enhance the electrophilicity of the imine carbon, facilitating a direct cyclization without the generation of a radical intermediate.

However, several pieces of experimental evidence argue against this hypothesis. thieme-connect.com For instance, the reaction is significantly inhibited by the presence of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT). thieme-connect.com This suggests the involvement of radical intermediates in the rate-determining step of the reaction. Furthermore, a Lewis acid-mediated mechanism would be expected to be favored by imines capable of chelation, which would hold the copper center in proximity to the reaction site. Yet, experiments have shown that such chelating imines are reluctant to participate in the SnAP reaction, further undermining the proposed role of Cu(II) as a Lewis acid catalyst in this context. thieme-connect.com

| Experimental Observation | Implication for Mechanistic Pathway | Conclusion |

| Reaction is inhibited by radical scavengers (TEMPO, BHT). thieme-connect.com | Suggests the presence of radical intermediates is crucial for the reaction to proceed. | Supports a radical-mediated pathway over a non-radical, Lewis acid-catalyzed pathway. |

| Reluctance of chelating imines to react. thieme-connect.com | Contradicts the expected enhancement of reactivity via Lewis acid chelation. | Argues against a Lewis acid-catalyzed mechanism. |

Consideration of a Diradical Intermediate

For the analogous Silicon Amine Protocol (SLAP) reagents, which utilize organosilanes instead of organostannanes, an alternative diradical mechanism has been considered, particularly under photocatalytic conditions. acs.orgnih.govwalisongo.ac.id This hypothetical pathway begins with the reduction of the activated imine by a photoexcited catalyst to form a radical anion, followed by oxidation of the amine precursor to generate a radical cation, resulting in a diradical species. acs.orgnih.govwalisongo.ac.id

While this has been proposed for the related SLAP reagents, it is considered a less likely alternative for the standard copper-mediated SnAP reactions. Kinetic considerations and experimental results from studies on related alkene substrates have cast doubt on the viability of this pathway for the silicon-based reagents. acs.orgnih.govwalisongo.ac.id In the context of SnAP reagents, the well-documented single-electron oxidation of the carbon-tin bond by Cu(II) provides a more direct and experimentally supported route to the key cyclization precursor. researchgate.netthieme-connect.com

Stepwise Radical Cyclization versus Hypothetical Concerted Cycloaddition

The accepted mechanism for the this compound is a stepwise process. This can be contrasted with a hypothetical concerted [4+2] cycloaddition mechanism, a pathway common for other ring-forming reactions like the Diels-Alder reaction. In a concerted mechanism, all bond-forming and bond-breaking events would occur in a single transition state without the formation of any intermediates. youtube.com

The evidence for a stepwise radical mechanism in SnAP transformations is substantial. Radical clock experiments have been employed to probe the existence of radical intermediates. The formation of ring-opened products in these experiments provides strong evidence for the transient existence of a radical species, which is inconsistent with a concerted pathway. thieme-connect.com Furthermore, computational studies using Density Functional Theory (DFT) have supported the feasibility of the stepwise radical pathway, identifying the relevant intermediates and transition states. ethz.ch

| Mechanistic Hypothesis | Key Features | Supporting/Refuting Evidence |

| Stepwise Radical Mechanism | Formation of a discrete α-aminyl radical intermediate via single-electron transfer, followed by cyclization. researchgate.netethz.chthieme-connect.com | Supported by: - Inhibition by radical scavengers (TEMPO, BHT). thieme-connect.com- Radical clock experiments confirming radical intermediates. thieme-connect.com- DFT computational studies. ethz.ch- Isolation of radical trapping adducts. thieme-connect.com |

| Lewis Acid-Catalyzed Mechanism | Activation of the imine by Cu(II) acting as a Lewis acid, followed by nucleophilic attack. | Refuted by: - Inhibition by radical scavengers. thieme-connect.com- Low reactivity of chelating imines. thieme-connect.com |

| Diradical Mechanism | Formation of a diradical species through separate reduction of the imine and oxidation of the amine precursor. | Considered for analogous SLAP reagents but deemed less likely based on kinetics. acs.orgnih.govwalisongo.ac.id Lacks direct supporting evidence for SnAP reagents. |

| Concerted [4+2] Cycloaddition | All bond formations occur in a single transition state without intermediates. youtube.com | Refuted by: - Radical clock experiments indicating a discrete intermediate. thieme-connect.com- Inconsistent with the observed inhibition by radical scavengers. |

Synthetic Applications and Substrate Scope of Snap Da Reagents

Synthesis of Saturated Nitrogen Heterocycles

SnAP reagents have proven to be particularly valuable in overcoming the challenges associated with the synthesis of saturated N-heterocycles, offering a predictable and efficient alternative to traditional methods that often require multi-step sequences and protecting group manipulations. orgsyn.orgethz.ch

A significant application of SnAP reagents is the synthesis of medium-sized (seven-, eight-, and nine-membered) saturated N-heterocycles. nih.govscience.gov These structures, including diazepanes, oxazepanes, diazocanes, oxazocanes, and hexahydrobenzoxazonines, are of increasing interest in medicinal chemistry but have been historically difficult to prepare using conventional methods. nih.govresearchgate.net The SnAP methodology allows for the direct conversion of a wide array of aryl, heteroaryl, and aliphatic aldehydes into these complex ring systems. ethz.chresearchgate.net The process involves the formation of an imine intermediate from the SnAP reagent and an aldehyde, followed by a copper-mediated intramolecular cyclization. researchgate.netsciensage.info This approach has been successfully employed to generate a diverse library of medium-ring heterocycles, demonstrating broad substrate scope and functional group compatibility. ethz.chscience.gov

Table 1: Examples of Medium-Ring N-Heterocycles Synthesized Using SnAP Reagents

| Aldehyde Substrate | SnAP Reagent Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Diazepane-forming | Diazepanes | ethz.ch |

| Heteroaromatic Aldehydes | Oxazepane-forming | Oxazepanes | ethz.ch |

| Aliphatic Aldehydes | Diazocane-forming | Diazocanes | ethz.ch |

| Glyoxylates | Oxazocane-forming | Oxazocanes | ethz.ch |

The utility of SnAP reagents extends to the construction of more intricate molecular architectures, such as bicyclic and spirocyclic N-heterocycles. ethz.chsigmaaldrich.com These scaffolds are highly sought after in drug discovery for their ability to present substituents in a well-defined three-dimensional orientation. ethz.ch By employing specifically designed or "bespoke" SnAP reagents, it is possible to introduce C-substituents and form these complex ring systems in a single step from aldehydes. ethz.ch The combination of cyclic ketones with SnAP reagents also provides efficient access to saturated spirocyclic N-heterocycles. researchgate.net This methodology has been shown to be robust, allowing for the synthesis of a variety of substituted spirocyclic and bicyclic morpholines and piperazines under standard, mild reaction conditions. ethz.chwhiterose.ac.uk The key step involves a radical addition to an imine, facilitated by the homolytic cleavage of the C-Sn bond upon the addition of a copper(II) triflate catalyst. whiterose.ac.ukmdpi.com

Table 2: Synthesis of Bicyclic and Spirocyclic N-Heterocycles with SnAP Reagents

| Starting Materials | Resulting Scaffold | Key Features | Reference(s) |

|---|---|---|---|

| Aldehydes and bespoke SnAP reagents | C-substituted Bicyclic Morpholines/Piperazines | Precise placement of C-substituents | ethz.ch |

| Cyclic Ketones and SnAP reagents | Saturated Spirocyclic N-Heterocycles | Access to spirocyclic amines | researchgate.netwhiterose.ac.uk |

Substituted piperazines and morpholines are valuable structural motifs frequently found in biologically active compounds. orgsyn.orgresearchgate.net SnAP reagents provide a direct and efficient route to these important N-heterocycles from a wide range of aldehydes. researchgate.netethz.ch This one-step synthesis is compatible with aromatic, heteroaromatic, aliphatic, and glyoxylic aldehydes, affording both mono- and disubstituted piperazines and morpholines. researchgate.net The reaction proceeds under mild conditions and produces N-unprotected products, which circumvents the need for often challenging deprotection steps required in other synthetic approaches. orgsyn.orgethz.ch The broad substrate scope and functional group tolerance make this a highly versatile method for generating diverse libraries of these heterocycles for drug discovery and development. ethz.chorgsyn.org

Table 3: Synthesis of Functionalized Piperazines and Morpholines using SnAP Reagents

| Reagent | Aldehyde Scope | Product | Advantages | Reference(s) |

|---|---|---|---|---|

| SnAP Pip Reagent | Aromatic, Heteroaromatic, Aliphatic, Glyoxylic | N-Unprotected Piperazines | One-step, mild conditions, broad scope | researchgate.netethz.ch |

The initial development and application of SnAP reagents focused on the synthesis of substituted thiomorpholines. santiago-lab.com This class of sulfur-containing heterocycles is also of interest in medicinal chemistry. The SnAP methodology provides a convenient alternative to traditional cross-coupling reactions for the synthesis of 3-substituted thiomorpholines from aldehydes. researchgate.net The reaction is mediated by copper and proceeds via a radical cyclization mechanism under mild conditions, exhibiting high functional group tolerance and a broad substrate scope. researchgate.net More recently, the scope has been expanded to include the synthesis of thiazepanes using a related approach involving SiLicon Amine Protocol (SLAP) reagents with a Lewis acid additive under photocatalytic conditions. sigmaaldrich.comwalisongo.ac.id

The SnAP technology has been further extended to the synthesis of other important saturated N-heterocycles, including substituted pyrrolidines and piperidines. orgsyn.org A specific class of reagents, known as SnAP-eX reagents, has been developed for the one-step synthesis of 2,3-disubstituted pyrrolidines and piperidines containing exocyclic amine or alkoxy groups from aldehydes and ketones. researchgate.net This method provides access to these valuable scaffolds, which are significant in modern drug discovery, through an operationally simple protocol that is compatible with a range of functional groups and heterocyclic aldehydes. researchgate.netethz.ch

Synthesis of Thiomorpholines and Related Sulfur-Containing Heterocycles

Cross-Coupling Equivalency in Organic Synthesis

A key conceptual advance of the SnAP reagent technology is its function as a practical equivalent to cross-coupling reactions for saturated N-heterocycles. ethz.chethz.ch Traditional metal-catalyzed cross-coupling reactions, while powerful for the synthesis of aromatic compounds, are generally not well-suited for the direct functionalization of saturated heterocycles. orgsyn.orgresearchgate.net SnAP reagents overcome this limitation by providing a convergent method where aldehydes and ketones act as the coupling partners to generate substituted saturated N-heterocycles. researchgate.netmdpi.com

The process can be viewed as a formal C-H functionalization of the parent heterocycle. mdpi.com The mechanism involves the copper-mediated oxidation of the carbon-tin bond in the SnAP reagent to form a heteroatom-stabilized α-aminyl radical. This radical then undergoes a cyclization reaction with an imine, formed in situ from the aldehyde and the amine portion of the SnAP reagent. researchgate.netresearchgate.netmdpi.com This strategy provides access to a diverse range of substituted piperazines, morpholines, thiomorpholines, and medium-ring heterocycles. researchgate.netwalisongo.ac.idmdpi.com The development of silicon-based SLAP reagents offers a less toxic alternative to the tin-based SnAP reagents, further enhancing the utility of this cross-coupling equivalent approach. sigmaaldrich.commdpi.com

Substrate Compatibility and Functional Group Tolerance

A significant advantage of the SnAP DA reagent is its remarkable tolerance for a wide range of functional groups and its compatibility with diverse substrates. researchgate.netresearchgate.net The protocol generally accommodates esters, organohalides, amines, and various heterocycles. ethz.chethz.ch This broad compatibility allows for the direct conversion of widely available aldehydes and ketones into complex N-heterocycles, such as diazepanes, oxazepanes, and diazocanes, often without the need for cumbersome protecting groups. researchgate.netethz.ch

SnAP DA reagents exhibit exceptional scope in their reactions with aldehydes. sigmaaldrich.com The transformation is successful with a wide variety of electronically and sterically diverse aromatic, heteroaromatic, and aliphatic aldehydes. ethz.chorgsyn.org The process reliably converts these aldehydes into seven-, eight-, and nine-membered saturated N-heterocycles. researchgate.netnih.gov

The reaction proceeds well with both electron-rich and electron-poor aryl and heteroaryl aldehydes, affording the corresponding heterocycles in moderate to good yields. ethz.ch Halogenated aldehydes and glyoxylates are also well-tolerated substrates, further demonstrating the method's extensive functional group compatibility. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com While most substrates react efficiently, some limitations have been noted. For instance, bulky aldehydes like 2,4,6-mesitylaldehyde can react slowly, leading to the formation of destannylated side products. ethz.ch Similarly, certain chelating aldehydes, such as 2-pyridinylaldehyde, may exhibit poor reactivity due to interaction with the copper catalyst. ethz.ch

| Aldehyde Type | Substrate Examples | General Reactivity & Yields | Reference |

|---|---|---|---|

| Aryl | Benzaldehyde, 4-Methoxybenzaldehyde, 4-Chlorobenzaldehyde | Good to excellent yields for both electron-rich and electron-poor systems. | ethz.chethz.ch |

| Heteroaryl | Furfural, Thiophene-2-carboxaldehyde, Nicotinaldehyde | Generally effective, though some N-containing heterocycles (e.g., 2-pyridinylaldehyde) can show reduced reactivity. | ethz.chethz.chethz.ch |

| Aliphatic | Pivalaldehyde, Cyclohexanecarboxaldehyde, Isovaleraldehyde | Reacts well to form diverse N-heterocycles. | researchgate.netethz.ch |

| Halogenated | 4-Fluorobenzaldehyde, 2-Chloro-4-fluorobenzaldehyde | Tolerated well, allowing for the synthesis of halogen-containing heterocycles suitable for further cross-coupling. | scientificlabs.co.ukethz.chorgsyn.org |

| Glyoxyl | Ethyl glyoxylate | Compatible, leading to the formation of ester-functionalized heterocycles. | sigmaaldrich.comethz.ch |

In addition to aldehydes, SnAP reagents are effective coupling partners for ketone substrates. ethz.chsigmaaldrich.com The reaction of SnAP reagents with ketones provides a powerful and direct method for accessing highly substituted, spirocyclic N-heterocycles, which are valuable scaffolds in medicinal chemistry but are often challenging to synthesize via traditional methods. ethz.chchem-station.comethz.ch The reaction is compatible with various cyclic ketones, converting them into diverse spirocyclic piperazines and morpholines. ethz.ch The protocol demonstrates the same high tolerance for unprotected functional groups as seen with aldehyde substrates. sigmaaldrich.com

| Ketone Type | Substrate Examples | Product Type | Reference |

|---|---|---|---|

| Cyclic Ketones | Cyclohexanone, Cyclopentanone, N-Boc-4-piperidone | Spirocyclic N-heterocycles (e.g., spiro-piperazines, spiro-morpholines) | ethz.chchem-station.com |

| Acyclic Ketones | Acetone (B3395972), 2-Butanone | Generally less reactive than cyclic ketones but can form gem-disubstituted heterocycles. | ethz.chethz.ch |

Reactivity with Variously Substituted Aldehydes (Aryl, Heteroaryl, Aliphatic, Halogenated, Glyoxyl)

Cascade Reactions and One-Pot Synthetic Sequences

The SnAP reagent protocol is inherently a streamlined, multi-step process that can be considered a one-pot or "two-pot" sequence. researchgate.netchem-station.com The synthesis is typically achieved through a convergent method that involves two main operational steps. researchgate.netsigmaaldrich.com First, the SnAP reagent is condensed with an aldehyde or ketone, usually in the presence of a dehydrating agent like molecular sieves, to form an imine or ketimine intermediate. sigmaaldrich.comsantiago-lab.com This intermediate is often sufficiently pure after simple filtration and concentration to be used directly in the next step. sigmaaldrich.comsigmaaldrich.com

In the second step, the crude imine is subjected to copper-mediated oxidative cyclization. santiago-lab.com This key transformation is typically promoted by a stoichiometric amount of a copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), and a base like 2,6-lutidine. ethz.ch The reaction proceeds through the generation of a heteroatom-stabilized radical, which undergoes cyclization with the imine to form the final saturated N-heterocycle. researchgate.net This sequence constitutes an efficient cascade, transforming simple, readily available starting materials into complex heterocyclic structures in a single synthetic operation without the need to isolate and purify the intermediate. researchgate.netethz.ch This operational simplicity makes the SnAP methodology highly practical and adaptable for chemical synthesis. orgsyn.org

Catalytic Strategies in Snap Da Reagent Chemistry

Transition Metal Catalysis for N-Heterocycle Formation

Transition metal catalysis has been pivotal in the synthesis of N-heterocycles. mdpi.com Copper, in particular, has emerged as a versatile and cost-effective metal for these transformations due to its abundance and unique reactivity. nih.govbeilstein-journals.org

Evolution from Stoichiometric to Catalytic Copper Systems

The initial SnAP methodologies for producing saturated N-heterocycles, including diazepanes and oxazepanes, relied on a stoichiometric amount of a copper(II) promoter, typically copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), along with a ligand like 2,6-lutidine. ethz.chsigmaaldrich.comnih.gov While effective, this approach presented drawbacks related to efficiency and the generation of significant metal waste. sci-hub.sersc.org The need for stoichiometric copper was often attributed to product inhibition, where the newly formed N-heterocycle deactivates the copper catalyst, preventing catalytic turnover. ethz.ch

A significant breakthrough was the development of a catalytic variant. ethz.ch By identifying new ligands and optimizing reaction conditions, researchers successfully reduced the copper loading to catalytic amounts (e.g., 20 mol %). ethz.ch This evolution was crucial for improving the greenness and practicality of the SnAP methodology. rsc.orgacsgcipr.org The catalytic system not only matched but in some cases expanded the substrate scope of the original stoichiometric method, proving effective for a wide range of aldehydes. ethz.ch For instance, the catalytic protocol successfully accommodated various heteroaromatic aldehydes that were problematic in the stoichiometric version. ethz.ch

The proposed catalytic cycle for the copper-catalyzed cyclization involves the formation of an imine from the SnAP reagent and an aldehyde. nih.gov This imine then undergoes an oxidative radical process catalyzed by copper, leading to cyclization and the formation of the desired N-heterocycle. nih.gov The catalytic cycle is completed by the reduction of the resulting N-radical cation by Cu(I), which regenerates the active Cu(II) catalyst. nih.gov

| Parameter | Stoichiometric System | Catalytic System |

| Copper Reagent | 1.0 - 2.0 equivalents of Cu(OTf)₂ ethz.chsigmaaldrich.com | 0.2 equivalents of Cu(OTf)₂ ethz.ch |

| Ligand | 2,6-lutidine ethz.ch | bis(oxazoline) ligands ethz.ch |

| Key Advantage | Broad initial substrate scope ethz.chnih.gov | Reduced copper waste, expanded scope for heteroaromatics ethz.ch |

| Key Limitation | High metal loading, product inhibition sci-hub.seethz.ch | Requires specific ligand systems ethz.ch |

Photocatalytic Activation in SnAP DA Reagent Transformations

Photocatalysis has emerged as a powerful and mild alternative for activating SnAP reagents, avoiding the need for copper promoters and expanding the reaction scope. This approach utilizes light energy to drive the desired chemical transformations. beilstein-journals.org

Iridium-Based Photoredox Catalysis

Iridium-based photocatalysts, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, have been successfully employed to replace the copper(II) promoter in SnAP reagent reactions. nih.govacs.org Under irradiation with visible light (e.g., blue LEDs), the excited iridium catalyst can initiate the radical cyclization process. nih.govethz.ch This photocatalytic method has been shown to be effective for the synthesis of a variety of saturated N-heterocycles, including morpholines, piperazines, and diazepanes, from aldehyde starting materials. nih.govwalisongo.ac.id A key advantage of this approach is the significantly easier workup due to the absence of stoichiometric copper byproducts. researchgate.net The iridium-catalyzed process operates through a distinct reaction pathway, often involving Ir(III)/Ir(II) or, with additives, Ir(III)/Ir(IV) couples, which allows for transformations that may not be feasible under thermal conditions. walisongo.ac.idnih.gov

Organic Photocatalyst Applications

As an alternative to expensive and potentially toxic iridium catalysts, organic dyes have been investigated as photocatalysts for SnAP-related transformations. uni-regensburg.dersc.org Eosin Y, a readily available and inexpensive dye, has been widely used in photoredox catalysis. uni-regensburg.demedchemexpress.com While direct applications in this compound chemistry are still emerging, related silicon-based "SLAP" reagents have been successfully activated using organic photocatalysts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), often in combination with a Lewis acid additive. researchgate.netsigmaaldrich.com These systems offer a more sustainable and cost-effective approach to photocatalytic N-heterocycle synthesis. uni-regensburg.deethz.ch The mechanism with organic dyes typically involves a single-electron transfer (SET) from the excited state of the photocatalyst to initiate the radical cascade. beilstein-journals.org

| Catalyst System | Typical Catalyst | Light Source | Key Features |

| Iridium-Based | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ nih.gov | Blue LEDs nih.govethz.ch | Replaces copper, clean reaction profile, mild conditions. nih.govresearchgate.net |

| Organic Dye | Eosin Y, TPPBF₄ researchgate.netmdpi.com | Visible Light uni-regensburg.demdpi.com | Inexpensive, less toxic, sustainable alternative. uni-regensburg.dersc.org |

Continuous Flow Methodologies for Catalytic SnAP Reactions

Continuous flow chemistry offers significant advantages for SnAP reactions, including enhanced scalability, safety, and process control. acs.orgethz.ch Both copper-catalyzed and photocatalytic SnAP transformations have been successfully adapted to flow reactor systems. researchgate.netimperial.ac.uk

In the context of photocatalytic SnAP reactions, continuous flow provides a particularly effective setup. nih.govacs.org The use of microreactors with transparent tubing ensures efficient irradiation of the reaction mixture, leading to high conversions in short residence times. researchgate.net For instance, the iridium-catalyzed synthesis of saturated N-heterocycles from aldehydes and SnAP reagents has been demonstrated to be a clean and scalable approach under continuous flow photochemical conditions. nih.govacs.org Similarly, the synthesis of morpholines and oxazepanes using SLAP reagents with an organic photocatalyst has been successfully implemented in a continuous-flow photoreactor, highlighting the scalability and convenience of this methodology. researchgate.netethz.ch These flow-based systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved efficiency and reproducibility. ethz.ch

Comparative Analysis of Catalytic versus Stoichiometric Approaches

The shift from stoichiometric to catalytic methods in this compound chemistry represents a significant advancement in line with the principles of green chemistry. rsc.orgwordpress.com

Stoichiometric approaches, while foundational, suffer from the requirement of large quantities of metal promoters, leading to significant waste generation and making purification more complex. sigmaaldrich.comsci-hub.se The cost and potential toxicity of the metal reagents are also considerable drawbacks, particularly for large-scale synthesis. sci-hub.se

| Aspect | Stoichiometric Approach | Catalytic Approach (Cu or Photo) |

| Reagent Usage | High (≥1 equivalent of promoter) sigmaaldrich.com | Low (catalytic amounts) ethz.chacsgcipr.org |

| Waste Generation | High metal waste sci-hub.se | Significantly reduced waste rsc.org |

| Substrate Scope | Broad, but with limitations ethz.ch | Often broader, fewer limitations ethz.ch |

| Process Control | Batch processing sigmaaldrich.com | Amenable to continuous flow for enhanced control nih.govethz.ch |

| Cost & Sustainability | Higher cost, less sustainable sci-hub.se | Lower cost, more sustainable acsgcipr.orguni-regensburg.de |

Development of Analogues and New Reagent Classes

Silicon Amine Protocol (SLAP) Reagents as Tin-Free Analogues

A significant evolution from the original SnAP reagents is the development of the Silicon Amine Protocol (SLAP). These silicon-based reagents serve as effective tin-free analogues, mitigating the toxicity concerns associated with organotin compounds, which are being phased out of pharmaceutical research and production. ethz.ch SLAP reagents engage in photocatalytic cross-coupling reactions with aldehydes and ketones to form N-unprotected piperazines and other saturated N-heterocycles. ethz.chnih.govacs.org

The process is typically promoted by blue light and an iridium photoredox catalyst, and it proceeds without the need for additional reagents or the generation of toxic byproducts. ethz.ch A key advantage of the SLAP methodology is its high tolerance for a wide array of functional groups, including basic aromatic N-heterocycles, a feature it shares with the original SnAP chemistry. ethz.ch The SLAP reagents have proven effective with heteroaromatic, aromatic, and aliphatic aldehydes. nih.govacs.org

Furthermore, the chemical stability of the trimethylsilyl (B98337) (TMS) group allows for the construction of customized SLAP reagents from various commercially available building blocks. ethz.ch This modularity enables the synthesis of structurally and stereochemically complex reagents, which can then be used to produce highly substituted and diastereomerically pure piperazine (B1678402) products. ethz.ch In some applications, the combination of SLAP reagents with Lewis acids under photocatalytic conditions can be used to synthesize other heterocycles, such as thiomorpholines and thiazepanes. scientificlabs.co.ukwalisongo.ac.id

| Feature | SnAP (Tin Amine Protocol) Reagents | SLAP (Silicon Amine Protocol) Reagents |

| Active Metal | Tin (Sn) | Silicon (Si) |

| Reaction Mechanism | Tin-mediated cross-coupling | Photocatalytic cross-coupling chemsrc.com |

| Key Products | Piperazines, Morpholines, Thiomorpholines, Diazepanes ethz.ch | Piperazines, Thiomorpholines, Thiazepanes ethz.chscientificlabs.co.uk |

| Toxicity Profile | Higher toxicity due to organotin compounds ethz.ch | Lower toxicity, considered a "tin-free" alternative ethz.chscientificlabs.co.uk |

| Stability | Generally air- and moisture-stable | Can be sensitive to moisture, requires specific handling |

| Primary Advantage | Broad substrate scope and versatility under standard conditions ethz.ch | Avoids heavy-metal contamination, suitable for scale-up scientificlabs.co.uk |

Exploration of Halogen-Based Reagents

The exploration of halogen-based reagents and catalysts represents a frontier in expanding photoredox catalysis, the same field that enables SLAP chemistry. rsc.org While a direct "Halogen-SnAP" reagent class is not established, the principles of using halogens to mediate or influence reactions for synthesizing complex molecules are highly relevant. Halogenated compounds are fundamental in organic synthesis, serving as key intermediates in the production of pharmaceuticals and other advanced materials. rsc.org

In the context of photoredox catalysis, halogen atoms play a crucial role in tuning the electrochemical and photophysical properties of catalysts. researchgate.net Research into donor-acceptor cyanoarenes has shown that halogen substitutions on the catalyst's arene core are instrumental in altering redox potentials. This allows for the deliberate design of metal-free organic photocatalysts that can be customized for specific, challenging chemical transformations. researchgate.net

Visible light-mediated reactions have been developed for various halofunctionalizations of alkenes. rsc.org For example, the hydrofluorination of alkenes and the fluoroarylation of allenes have been achieved using photoredox or photoinduced mechanisms. rsc.org These methods often involve the generation of a radical species that reacts with a halogen source. This conceptual framework, which combines photoredox activation with a halogen source to achieve difunctionalization, parallels the logic of SnAP-type transformations, even though the reagents themselves are distinct. The ongoing development of such halogen-based photoredox strategies provides a potential avenue for new synthetic routes to heterocyclic compounds.

Novel Heteroatom-Containing SnAP Reagent Derivatives (e.g., Selenium)

To broaden the diversity of attainable heterocycles, novel SnAP reagents incorporating different heteroatoms have been developed. A notable example is the creation of selenium-containing SnAP reagents. rsc.org These reagents enable the direct synthesis of C-substituted selenomorpholines and 1,4-selenazepanes from commercially available aldehydes under mild conditions. rsc.orgresearchgate.net

These selenium-based heterocycles are otherwise difficult to access through classical synthetic routes. rsc.org The development of selenium-containing SnAP reagents opens the door to new chemical space, as organoselenium compounds are known to possess a range of biological activities. researchgate.netacs.org The synthesis protocol mirrors the efficiency of the original SnAP process, providing a direct transformation of aldehydes into these unique selenium-containing N-unprotected heterocycles. rsc.org Biological evaluation of the resulting compounds has shown promising antifungal activities against clinically relevant fungal strains. rsc.org

Table: Synthesis of Selenomorpholines using Selenium-Containing SnAP Reagent

| Aldehyde Substrate | Selenium-SnAP Reagent | Product | Yield (%) |

| 4-Nitrobenzaldehyde | SnAP-e Se | 2-(4-nitrophenyl)selenomorpholine | 85 |

| 4-Chlorobenzaldehyde | SnAP-e Se | 2-(4-chlorophenyl)selenomorpholine | 81 |

| 2-Naphthaldehyde | SnAP-e Se | 2-(naphthalen-2-yl)selenomorpholine | 75 |

| Thiophene-2-carbaldehyde | SnAP-e Se | 2-(thiophen-2-yl)selenomorpholine | 70 |

| Cyclohexanecarboxaldehyde | SnAP-e Se | 2-cyclohexylselenomorpholine | 65 |

Data synthesized from findings reported in the development of selenium-containing SnAP reagents. rsc.org

Design Principles for Expanded SnAP Reagent Architectures

The SnAP reagent family is an expanding class of building blocks designed for the convenient synthesis of a wide range of saturated N-heterocycles, including medium-ring (6-9 membered), bicyclic, and spirocyclic structures. sigmaaldrich.comsigmaaldrich.comethz.ch The design of these reagents follows a modular and predictable strategy, which is key to their broad applicability.

The core design principle involves the strategic assembly of reagents from simple, often commercially available, starting materials like aminoalcohols or diamines. ethz.ch The choice of starting material directly dictates the substitution pattern and the type of heterocycle that will be formed. For example, piperazines and their analogues are typically synthesized from diamine precursors, while morpholines are derived from aminoalcohols. ethz.chorgsyn.org

This modular approach allows for the creation of custom-made reagents tailored for specific applications or targets. sigmaaldrich.com By varying the backbone of the SnAP reagent, chemists can reliably access diverse heterocyclic frameworks, such as diazepanes, oxazepanes, and diazocanes, from a wide variety of aldehydes and ketones. researchgate.net The predictability and operational simplicity of the SnAP coupling reaction, combined with the rational design of the reagents themselves, provide a powerful platform for expanding the availability of complex saturated N-heterocycles for applications in drug discovery and materials science. ethz.chresearchgate.net

Advanced Spectroscopic and Computational Techniques for Structural Elucidation of Snap Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. acs.org It provides information about the carbon skeleton and the surrounding chemical environment of hydrogen atoms. bhu.ac.inyoutube.com For SnAP reaction products and intermediates, both one-dimensional and two-dimensional NMR experiments are critical for unambiguous structural assignment. magritek.comqd-latam.com

One-Dimensional NMR Applications (¹H, ¹³C)

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) spectroscopy, offers direct insight into the molecular framework. bhu.ac.in The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. youtube.com The ¹³C NMR spectrum reveals the number of non-equivalent carbons in a molecule, including those without attached protons. bhu.ac.in

In the synthesis of C-substituted morpholines using SnAP reagents, NMR is used to confirm the formation of key intermediates, such as imines. For instance, the reaction between a specific amino stannane (B1208499) and an aldehyde yields an imine intermediate whose structure was confirmed by ¹H and ¹³C NMR. orgsyn.org The chemical shifts (δ) in parts per million (ppm) provide evidence for the formation of the C=N double bond and the persistence of the morpholine (B109124) core. orgsyn.org

¹H and ¹³C NMR Data for an Imine Intermediate in a SnAP Reaction orgsyn.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|

| ¹H NMR | ||

| 8.61 | s | |

| 8.06 | dd, J = 8.8, 6.4 | |

| 7.10 | dd, J = 8.5, 2.5 | |

| 6.99 | dddd, J = 8.7, 7.9, 2.5, 0.7 | |

| 3.75 | d, J = 10.3 | |

| 3.67 | d, J = 10.3 | |

| 3.53–3.65 | m | |

| 3.40 | d, J = 0.7 | |

| 3.38 | d, J = 3.1 | |

| 1.37–1.54 | m | |

| 1.17–1.29 | m | |

| 0.84 | t, J = 7.3 | |

| ¹³C NMR | ||

| 163.6 | d, JCF = 253.5 | |

| 155.8 | ||

| 135.8 | d, JCF = 10.6 | |

| 130.1 | d, JCF = 9.1 | |

| 129.9 | d, JCF = 3.5 | |

| 116.8 | d, JCF = 24.8 | |

| 114.5 | d, JCF = 21.4 | |

| 79.8 | ||

| 65.7 | ||

| 62.3 | ||

| 29.1 | ||

| 27.2 | ||

| 18.7 | ||

| 13.7 |

Note: The data table presents selected characteristic shifts for the imine intermediate formed from a SnAP reagent and 2-chloro-4-fluorobenzaldehyde, as reported in Organic Syntheses. orgsyn.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. scioninstruments.comnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. uni-rostock.de This precision allows for the determination of a unique elemental formula for a given mass, as each nuclide has a specific mass defect. uni-rostock.de HRMS is therefore a definitive method for confirming the molecular formula of a newly synthesized SnAP reaction product. rsc.orgquality-assistance.com For example, the successful synthesis of an amino stannane product was confirmed by HRMS, where the experimentally measured mass was in close agreement with the calculated mass for the protonated molecule [M+H]⁺. orgsyn.org

HRMS Data for a SnAP-derived Amino Stannane orgsyn.org

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to elucidate the structure of a compound. wikipedia.orglabmanager.com In a typical experiment, a precursor ion (such as the molecular ion of a SnAP product) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgunt.edu The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity. unt.edu This technique is instrumental in confirming the identity of isomers and verifying the structure of complex molecules by breaking them down into known or predictable smaller pieces. labmanager.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com This technique is primarily suited for the analysis of volatile and thermally stable compounds. eag.com A sample is first vaporized and passed through a GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. eag.com

The applicability of GC-MS to SnAP reaction products depends on their volatility. While some smaller, less polar products or intermediates might be analyzed directly, others may require chemical modification (derivatization) to increase their volatility before analysis. hplcvials.com GC-MS is a powerful tool for analyzing complex reaction mixtures, identifying byproducts, and quantifying the purity of the desired volatile product. scioninstruments.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. acs.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. acs.org For the analysis of SnAP reagents, which are typically derivatives of O(6)-benzylguanine, IR spectroscopy is invaluable for confirming their synthesis and purity. nih.govresearchgate.net

The complex structure of a typical SnAP reagent, an O(6)-benzylguanine derivative, presents a variety of functional groups that give rise to a characteristic IR spectrum. Key functional groups and their expected absorption ranges are detailed below.

Key Functional Groups in O(6)-Benzylguanine Derivatives:

Amines (N-H): Primary amines (R-NH₂) show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines (R₂N-H) typically show a single, sharper band in the same region.

Aromatic Rings (C=C and C-H): The benzene (B151609) ring in the benzyl (B1604629) group exhibits C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching appears at wavenumbers above 3000 cm⁻¹.

Ethers (C-O): The ether linkage in O(6)-benzylguanine (Ar-O-CH₂) produces a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ range.

Purine (B94841) Ring System: The purine core itself has a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which can be used for identification when compared to a reference spectrum.

The following interactive table summarizes the characteristic IR absorption frequencies for the primary functional groups found in O(6)-benzylguanine based SnAP reagents.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O) | Stretch | 1000 - 1300 | Strong |

| Purine Ring | Skeletal Vibrations | < 1500 (Fingerprint Region) | Complex |

This table provides generalized IR absorption data. Specific values can vary based on the exact molecular structure and sample state.

By analyzing the presence, absence, and exact frequencies of these absorption bands, chemists can confirm the successful synthesis of a SnAP reagent and identify any intermediates or byproducts.

Integration of Spectroscopic Data with Computational Chemistry for Structure Assignment

While spectroscopy provides essential data, its integration with computational chemistry offers a more profound understanding of molecular structure and reactivity. epfl.ch This synergy is particularly crucial for elucidating the structures of complex reaction intermediates that may be unstable or present in low concentrations. mdpi.com

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can predict various spectroscopic parameters with a high degree of accuracy. For SnAP reagents and their reaction products, computational models can simulate their IR spectra. acs.org This involves calculating the vibrational frequencies and their corresponding intensities.

The process typically involves:

Building a 3D model of the molecule of interest.

Optimizing its geometry to find the lowest energy conformation.

Calculating the vibrational frequencies based on this optimized structure.

These predicted spectra can be compared with experimental IR data to confirm the structure of a newly synthesized SnAP reagent or to identify an unknown intermediate. Discrepancies between the predicted and experimental spectra can guide the refinement of the proposed structure.

Mass spectrometry (MS) is another key technique for structural elucidation, providing information about a molecule's mass and its fragmentation pattern upon ionization. wiley-vch.de The fragmentation pathways, however, can be complex and difficult to interpret from the mass spectrum alone.

Computational models are increasingly used to predict and understand these fragmentation processes. The Universal Fragmentation Model (UFM) is a conceptual approach that leverages gas-phase ion chemistry and computational modeling to predict fragmentation pathways for a wide range of molecules. advisains.id While specific applications of UFM to SnAP reagents are not widely documented, the principles are broadly applicable. Such models can be used to:

Predict Fragmentation: By calculating the energies of different potential fragment ions, the model can predict the most likely fragmentation pathways. watchmakergenomics.com

Interpret Spectra: The predicted fragmentation patterns can be used to interpret complex tandem mass spectrometry (MS/MS) data, aiding in the confident identification of the parent molecule and its structural features. wiley-vch.de

Elucidate Reaction Mechanisms: For the SNAP-tag reaction, understanding the fragmentation of the substrate and the covalent adduct can provide insights into the reaction mechanism itself.

The combination of enzymatic fragmentation for library preparation in genomics and the computational modeling of small molecule fragmentation in mass spectrometry, although distinct processes, both highlight the power of fragmentation analysis in modern biochemical studies. advisains.idwatchmakergenomics.comogt.comthermofisher.comtwistbioscience.com By integrating IR spectroscopy, mass spectrometry, and advanced computational models, researchers can achieve a comprehensive structural and mechanistic understanding of SnAP reagents and their interactions.

Emerging Research Directions and Future Prospects of Snap Da Reagent Chemistry

Green Chemistry Principles in SnAP Reagent Applications

The integration of green chemistry principles is a paramount objective in modern synthetic chemistry, and the evolution of SnAP reagent applications reflects this trend. The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. nih.govopcw.orgacs.org Key areas of focus include the use of catalytic reagents over stoichiometric ones, the reduction of hazardous waste, and the design of more energy-efficient processes. nih.govacs.org

Furthermore, research into alternative, less toxic metal catalysts or even metal-free catalytic systems is an active area of investigation. researchgate.net The development of silicon-based analogues, known as SLAP reagents, which can be activated under photocatalytic conditions, represents a major step towards eliminating the use of potentially toxic tin and copper by-products. santiago-lab.comnsf.gov This approach addresses the green chemistry principle of designing less hazardous chemical syntheses. nih.gov

The operational simplicity of SnAP reactions, often proceeding at room temperature, contributes to their energy efficiency, another core tenet of green chemistry. nih.govethz.chnih.gov Future work will likely focus on further minimizing solvent usage and exploring more benign solvent systems to enhance the green credentials of this powerful synthetic methodology.

Expanding the Scope of N-Heterocycle Architectures

A primary driver in the ongoing development of SnAP chemistry is the expansion of the types of N-heterocyclic architectures that can be synthesized. sigmaaldrich.comsigmaaldrich.com Initially focused on common six-membered rings like morpholines and piperazines, the methodology has been successfully extended to the synthesis of more challenging medium-sized rings (seven- to nine-membered), which are of increasing interest in drug discovery. ethz.chethz.chnih.gov

The development of "bespoke" SnAP reagents, custom-designed for specific and complex targets, has enabled the synthesis of intricate structures such as spirocyclic and bicyclic N-heterocycles. acs.orgethz.ch This demonstrates the remarkable versatility of the SnAP approach, where the structure of the final heterocycle can be systematically varied by modifying the SnAP reagent itself. ethz.ch

Future research will undoubtedly continue to push the boundaries of accessible N-heterocycle architectures. This includes the development of reagents for even larger ring systems and the synthesis of heterocycles with greater stereochemical complexity. The ability to predictably generate a wide array of structurally diverse N-heterocycles from simple starting materials is a key advantage of the SnAP methodology. ethz.chsigmaaldrich.com

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure N-heterocycles is of critical importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. While the development of asymmetric methods for SnAP chemistry is still an emerging area, it represents a significant frontier for future research.

Current strategies to achieve enantioselectivity have involved the use of enantiomerically pure SnAP reagents derived from chiral starting materials. ethz.ch This approach has successfully yielded diastereomerically pure bicyclic products. ethz.ch However, the development of catalytic asymmetric variants, where a chiral catalyst induces enantioselectivity in the cyclization of a prochiral substrate, remains a key objective.

Achieving catalytic asymmetric synthesis would represent a major breakthrough, offering a more efficient and atom-economical route to chiral N-heterocycles. sigmaaldrich.com Research in this area may explore the use of chiral ligands for the copper catalyst or the development of entirely new chiral catalytic systems that can effectively control the stereochemical outcome of the radical cyclization step. researchgate.net

Integration with Automation and High-Throughput Synthesis Platforms

The robustness and operational simplicity of the SnAP methodology make it highly amenable to automation and high-throughput synthesis platforms. chemrxiv.org This integration is crucial for accelerating the drug discovery process, enabling the rapid generation of large libraries of diverse N-heterocycles for biological screening. rsc.orgacs.org

Automated synthesis platforms can perform all the necessary steps of the SnAP reaction, from imine formation and copper-mediated cyclization to workup and purification, in a fully automated fashion using pre-packaged reagent capsules. chemrxiv.orgrsc.org This not only significantly increases user efficiency but also ensures reproducibility and allows for the exploration of a vast chemical space. rsc.org

The development of the Silicon Amine Protocol (SLAP), a related methodology amenable to photocatalysis, has been successfully integrated into a high-throughput experimentation platform. nih.govresearchgate.net This platform has been used to perform over a thousand discrete reactions in parallel, generating valuable data for predicting reaction outcomes and understanding structure-property relationships. researchgate.net The future of SnAP and related chemistries will likely see even greater integration with robotics and machine learning to further streamline the synthesis and optimization of novel drug candidates. nih.gov

Exploration of New Catalytic Systems and Reaction Conditions

The evolution of SnAP chemistry is intrinsically linked to the exploration of new catalytic systems and reaction conditions that can improve its efficiency, scope, and sustainability. santiago-lab.comresearchgate.net A significant breakthrough was the transition from stoichiometric to catalytic amounts of copper, which was achieved by modifying the solvent system. nsf.gov

The development of photocatalytic methods using silicon-based SLAP reagents and an iridium-based photocatalyst represents a paradigm shift, moving away from tin and copper altogether. santiago-lab.comnsf.gov This not only addresses environmental concerns but also expands the range of compatible functional groups. nsf.gov

Future research will likely focus on discovering even more efficient and versatile catalytic systems. This could involve exploring other transition metal catalysts, developing novel photoredox catalysts, or even designing metal-free catalytic approaches. researchgate.netresearchgate.net The optimization of reaction conditions, such as solvent, temperature, and additives, will continue to be crucial for expanding the substrate scope to include previously challenging aldehydes and ketones. nsf.govethz.ch

| Catalyst System | Key Advantages | Reference |

| Stoichiometric Cu(OTf)₂ | Initial established method | ethz.ch |

| Catalytic Cu(OTf)₂ | Reduced copper waste, improved efficiency | nsf.gov |

| Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst) | Enables use of silicon-based SLAP reagents, avoids tin and copper | nsf.gov |

Advanced Spectroscopic and Mechanistic Understanding for Reaction Design

A deeper understanding of the reaction mechanism is fundamental to the rational design of new and improved SnAP reagents and reaction conditions. Mechanistic studies have revealed that the key cyclization step proceeds through a radical pathway initiated by the copper-mediated oxidation of the C-Sn bond. researchgate.netresearchgate.net This generates an α-aminyl radical that undergoes cyclization with the imine. researchgate.netresearchgate.net

Advanced spectroscopic techniques, such as tandem mass spectrometry, can provide valuable insights into the structures of intermediates and the sequence of bond-forming events. nih.gov Computational modeling and kinetic studies are also powerful tools for elucidating the reaction mechanism and rationalizing observed reactivity and selectivity. acs.org